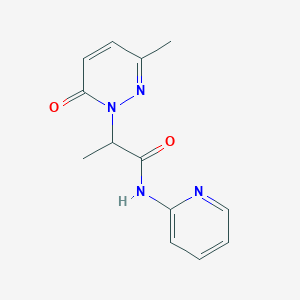

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Description

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a pyridazinone derivative characterized by a propanamide linker connecting a 3-methyl-6-oxopyridazinone core to a pyridin-2-yl substituent. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer unique electronic and steric properties. Its structural features, such as the electron-deficient pyridazinone ring and the hydrogen-bonding capacity of the amide group, make it a candidate for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-pyridin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-6-7-12(18)17(16-9)10(2)13(19)15-11-5-3-4-8-14-11/h3-8,10H,1-2H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHOWEXBYHGANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 258.28 g/mol. The structural features include a pyridazinone core, which is crucial for its biological activity, and various substituents that enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 1234894-61-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on constructing the pyridazinone core through cyclization reactions followed by the introduction of the pyridine moiety via amine coupling reactions. Key reagents include acetic anhydride for acetylation and various coupling agents for amide bond formation. Optimization of reaction conditions (temperature, solvent, pH) is essential for achieving high yields and purity .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. Notably, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE4), which is linked to therapeutic applications in treating inflammatory diseases and depression .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was evaluated against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, showing moderate to significant antiproliferative activity. The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization .

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic activity of similar compounds against four human cancer cell lines: A2780, A2780/RCIS, MCF-7, and MCF-7/MX. Compounds exhibiting the highest antiproliferative activity had IC50 values ranging from 4.47 to 52.8 μM. The most effective compounds induced cell cycle arrest and inhibited tubulin polymerization in a dose-dependent manner .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to elucidate the binding interactions between the compound and its target proteins. The docking results indicated favorable binding affinities, suggesting that structural modifications could enhance activity against specific targets like tubulin .

The compound likely interacts with specific enzymes or receptors, inhibiting their activity by binding to active sites or modulating signal transduction pathways. This interaction can lead to various biological effects depending on the target engaged .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was shown to disrupt PRMT5-substrate adaptor protein interactions, leading to reduced substrate methylation in cancer cells lacking the MTAP gene. This mechanism suggests its potential as a therapeutic agent in targeted cancer therapies .

Inhibition Studies

In vitro assays demonstrated that the compound effectively inhibits the binding of PRMT5 to its substrate adaptors with an IC50 value indicative of moderate potency. Further optimization of the compound structure resulted in enhanced solubility and potency, making it a promising candidate for drug development .

Biochemical Research

Biomolecular Interactions

The compound's structure allows it to engage in specific interactions with biomolecules, making it useful for studying protein-ligand interactions. Its ability to form covalent bonds with target proteins can provide insights into the mechanisms of action at a molecular level, aiding researchers in understanding complex biochemical pathways .

Structural Biology Applications

X-ray crystallography studies involving this compound have revealed detailed structural information about its binding sites on target proteins. This data can be instrumental for designing new inhibitors or optimizing existing ones based on structure-activity relationships (SAR) .

Pharmacological Applications

Drug Development

Due to its promising biological activities, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is being explored for development as a novel therapeutic agent. Its unique chemical structure provides a scaffold for further modifications aimed at enhancing efficacy and reducing side effects .

Toxicology Studies

Preliminary toxicological evaluations are necessary to establish safety profiles for this compound before clinical trials can commence. Understanding its pharmacokinetics and pharmacodynamics will be crucial for assessing its viability as a drug candidate .

Case Study 1: PRMT5 Inhibition in Cancer Cells

A study published in Biorxiv demonstrated that modifications to the compound increased its binding affinity to PRMT5, leading to significant reductions in methylation levels of PRMT5 substrates in MTAP-deleted cancer cell lines. This study underscored the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Structural Analysis via X-ray Crystallography

Research conducted by the RCSB Protein Data Bank provided insights into the structural conformation of the compound when bound to PRMT5. The findings revealed critical interactions that could be exploited for further drug design efforts aimed at similar targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares structural homology with several pyridazinone derivatives synthesized for diverse therapeutic applications. Key analogues include:

Key Observations

Linker Flexibility :

- The propanamide linker in the target compound provides greater conformational flexibility compared to acetamide derivatives (e.g., Compound 71). This may enhance binding to targets requiring deeper cavity penetration .

- Acetohydrazide derivatives (e.g., Compound I ) exhibit rigid structures due to the hydrazide group, which may limit bioavailability but improve specificity for anticonvulsant targets.

Substituent Effects: Pyridin-2-yl vs. Piperazine Modifications: Compounds like 6h incorporate piperazine rings with halogenated aryl groups, which are known to enhance CNS penetration and modulate serotonin/dopamine receptors.

Pharmacological Implications: Anti-inflammatory activity in pyridazinones correlates with electron-withdrawing substituents (e.g., bromine in Compound 71) and amide linkers . Anticonvulsant activity in Compound I is linked to the 2-chlorobenzyl group, a common feature in GABAergic agents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazinone core. Key steps include:

- Step 1 : Alkylation of 3-methyl-6-oxopyridazine with a propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the intermediate with 2-aminopyridine via amide bond formation, often using coupling agents like EDCI or HATU .

- Analytical Monitoring : TLC and NMR spectroscopy are critical for tracking reaction progress and purity .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 60–70 |

| 2 | EDCI, DCM, RT | 50–65 |

How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Determines bond lengths/angles and confirms stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) .

- Computational modeling : DFT calculations predict electronic properties and reactive sites .

What in vitro assays are used for preliminary biological screening?

- Enzyme inhibition : Tested against kinases or proteases using fluorescence-based assays .

- Receptor binding : Radioligand displacement assays (e.g., FPR1/FPR2 receptors) to assess affinity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

How do structural modifications influence biological activity? (SAR Studies)

Key findings from pyridazinone derivatives:

- Methyl group at C3 : Enhances metabolic stability but may reduce solubility .

- Pyridin-2-yl substituent : Critical for FPR receptor agonism; replacing it with bulkier groups (e.g., 4-methoxybenzyl) alters selectivity .

Table 2 : SAR of Pyridazinone Derivatives

| Substituent | FPR1 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Pyridin-2-yl (target) | 0.45 | 0.12 |

| 4-Methoxybenzyl | 1.20 | 0.08 |

| 2-Fluorophenyl | 0.90 | 0.10 |

How can contradictory data in biological assays be resolved?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines .

What mechanistic studies elucidate its anti-inflammatory activity?

- Molecular docking : Predicts interaction with FPR1’s hydrophobic pocket (e.g., hydrogen bonding with Asp106) .

- Pathway analysis : Western blotting to measure MAPK/NF-κB pathway inhibition in LPS-stimulated macrophages .

How can pharmacokinetic properties be optimized?

- Solubility : Co-solvent systems (e.g., PEG 400) or salt formation (e.g., hydrochloride) .

- Metabolic stability : CYP450 inhibition assays guide structural tweaks (e.g., fluorination to block oxidation sites) .

Table 3 : Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| LogP | 2.8 |

| t₁/₂ (rat plasma) | 3.2 hours |

| Caco-2 Papp | 8.5 × 10⁻⁶ cm/s |

What strategies validate target engagement in vivo?

- PET imaging : Radiolabeled analogs (e.g., ¹⁸F) track biodistribution .

- Knockout models : FPR1⁻/⁻ mice assess specificity of anti-inflammatory effects .

Methodological Notes

- Data Reproducibility : Replicate key findings across ≥3 independent experiments with controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.